molecular formula C18H18F3N3O2S B3809125 5-acetyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]thiophene-2-carboxamide

5-acetyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]thiophene-2-carboxamide

Cat. No.: B3809125
M. Wt: 397.4 g/mol
InChI Key: RFVCICUVKZWRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-acetyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]thiophene-2-carboxamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Pyridine and Thiophene Rings: This can be done using cross-coupling reactions such as Suzuki or Stille coupling, which require palladium catalysts and appropriate ligands.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.

Mechanism of Action

The mechanism of action of 5-acetyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the piperidine and pyridine rings facilitate its interaction with enzymes and other proteins. The compound can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-acetyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]thiophene-2-carboxamide: shares similarities with other trifluoromethylated pyridine derivatives and piperidine-containing compounds.

    Trifluoromethylated Pyridines: These compounds are known for their high binding affinity and stability.

    Piperidine Derivatives: These are commonly used in medicinal chemistry for their pharmacological properties.

Uniqueness

What sets this compound apart is its combination of functional groups, which provides a unique profile of chemical reactivity and biological activity. The presence of the thiophene ring adds to its versatility, making it suitable for a wide range of applications.

Properties

IUPAC Name

5-acetyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2S/c1-11(25)14-5-6-15(27-14)17(26)23-13-3-2-8-24(10-13)16-7-4-12(9-22-16)18(19,20)21/h4-7,9,13H,2-3,8,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVCICUVKZWRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)NC2CCCN(C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-acetyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-acetyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-acetyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-acetyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-acetyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-acetyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.